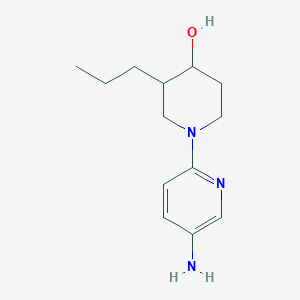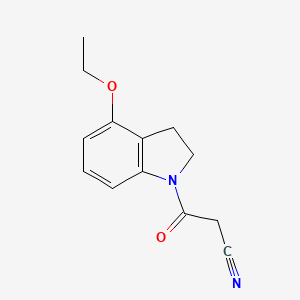
1-(5-Aminopyridin-2-yl)-3-propylpiperidin-4-ol
Overview
Description
Compounds with a pyridinyl-piperidinol structure are often used in medicinal chemistry due to their potential biological activities . The pyridine and piperidine rings are common motifs in pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions or ring formation reactions . The exact method would depend on the specific substituents and the desired product .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . The InChI code can provide a standard way to encode the molecule’s structure .Chemical Reactions Analysis
The reactivity of a compound depends on its molecular structure. For example, the amino group in the pyridine ring might be involved in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally . These properties are important for understanding the compound’s stability, reactivity, and suitability for certain applications .Scientific Research Applications
Supramolecular Chemistry and Host-Guest Interactions
A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been synthesized through palladium-catalyzed cross-coupling reactions. These compounds, including variants of aminopyridines, have been characterized by single-crystal X-ray crystallography. The primary hydrogen-bonding motif in their solid-state structures is a self-complementary amino-pyrimidine N–H···N/N···H–N synthon, demonstrating their potential in designing supramolecular assemblies and sensors (Aakeröy et al., 2007).
Medicinal Chemistry and Drug Design
Aminopyridines have been explored for their potential in medicinal chemistry, particularly in the design of kinase inhibitors. One study focused on modifying a 3-methoxy-2-aminopyridine compound to reduce its mutagenicity and time-dependent drug-drug interaction (TDI) potential, critical for developing safer pharmaceuticals (Palmer et al., 2012). Another research avenue involves the synthesis and evaluation of 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, which exhibit dual action at 5-HT1A serotonin receptors and serotonin transporter, indicating their potential as a new class of antidepressants (Martínez-Esparza et al., 2001).
Sensor Development and Environmental Monitoring
Aminopyridine derivatives have been applied in the development of fluorescent sensors for metal ion detection. For example, fluorescent sensors based on aminopyridine derivatives have been designed for the selective recognition of aluminum ions, demonstrating applications in environmental monitoring and bacterial cell imaging (Yadav & Singh, 2018).
Catalysis and Synthetic Chemistry
In the realm of catalysis, aminopyridine compounds have been explored for their roles in facilitating chemical reactions. A study presented a new chromium(III) complex with 5-aminopyridine-2-carboxylate anions, characterized by its catalytic activity in the oligomerization reaction of 2-chloro-2-propen-1-ol, indicating its potential in polymer synthesis and material science (Malinowski et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(5-aminopyridin-2-yl)-3-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-3-10-9-16(7-6-12(10)17)13-5-4-11(14)8-15-13/h4-5,8,10,12,17H,2-3,6-7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSAZQCNZNMEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Azidoethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477170.png)
![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1477171.png)
![5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477172.png)
![3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1477173.png)

![3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477176.png)
![3-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477177.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1477178.png)
![3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477181.png)
![2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477182.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-ol](/img/structure/B1477184.png)
![9-(Piperidin-4-yl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1477190.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477191.png)
![5-(2-chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477193.png)
